Nlrp3-IN-31
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Overview
Description
Nlrp3-IN-31 is a small molecule inhibitor specifically designed to target the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-31 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s specificity and potency.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
Scientific Research Applications
Nlrp3-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic strategies
Mechanism of Action
Nlrp3-IN-31 exerts its effects by specifically inhibiting the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets and pathways involved include the NLRP3 protein, caspase-1, and the downstream signaling pathways that lead to cytokine production .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another well-known NLRP3 inhibitor that has been extensively studied for its anti-inflammatory properties.
CY-09: A small molecule inhibitor that targets the NLRP3 inflammasome and has shown promise in preclinical studies.
OLT1177: A selective NLRP3 inhibitor with potential therapeutic applications in inflammatory diseases
Uniqueness of Nlrp3-IN-31
This compound is unique due to its high specificity and potency in inhibiting the NLRP3 inflammasome. It has demonstrated superior efficacy in preclinical models compared to other inhibitors, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrido[3,4-d]pyridazin-4-amine |
InChI |
InChI=1S/C18H17ClN4O/c19-13-5-3-12(4-6-13)17-15-7-8-20-11-16(15)18(23-22-17)21-10-14-2-1-9-24-14/h3-8,11,14H,1-2,9-10H2,(H,21,23) |
InChI Key |
CWKRBIAXTXXNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C3=C2C=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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